(R,R,R,R)-Nebivolol

Cardioselectivity β1-adrenoceptor Receptor pharmacology

(R,R,R,R)-Nebivolol (also referred to as dexnebivolol or SRRR-nebivolol) represents the d-enantiomer of the racemic third-generation β1-adrenergic receptor antagonist nebivolol, distinguished from all other clinically used β-blockers by stereochemistry-dependent pharmacology. Constituting 50% of the racemic mixture, this enantiomer is primarily responsible for β1-adrenergic receptor blockade, while its l-enantiomer counterpart predominantly mediates nitric oxide (NO)-dependent vasodilation via β3-adrenergic receptor agonism in endothelial cells.

Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
Cat. No. B13446646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,R,R)-Nebivolol
Molecular FormulaC22H25F2NO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m1/s1
InChIKeyKOHIRBRYDXPAMZ-MCEIDBOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: (R,R,R,R)-Nebivolol (Dexnebivolol) as a Stereochemically Distinct β1-Blocker


(R,R,R,R)-Nebivolol (also referred to as dexnebivolol or SRRR-nebivolol) represents the d-enantiomer of the racemic third-generation β1-adrenergic receptor antagonist nebivolol, distinguished from all other clinically used β-blockers by stereochemistry-dependent pharmacology [1]. Constituting 50% of the racemic mixture, this enantiomer is primarily responsible for β1-adrenergic receptor blockade, while its l-enantiomer counterpart predominantly mediates nitric oxide (NO)-dependent vasodilation via β3-adrenergic receptor agonism in endothelial cells [2]. The racemic formulation exhibits the highest β1-selectivity among all marketed β-blockers and uniquely combines cardioselective antagonism with endothelium-dependent vasodilation, a dual mechanism not replicated by any other single agent in the class [3].

Why Nebivolol Cannot Be Simply Interchanged with Other β1-Selective or Vasodilatory β-Blockers


Despite belonging to the β-blocker class, nebivolol exhibits a pharmacological profile that is mechanistically uncoupled from other β1-selective agents (such as atenolol, bisoprolol, and metoprolol) and vasodilatory β-blockers (such as carvedilol and labetalol) [1]. Its NO-dependent vasodilation is mediated through β3-adrenergic receptor agonism and stimulation of endothelial nitric oxide synthase, a pathway not engaged by non-vasodilatory β1-blockers [2]. Unlike carvedilol's α1-adrenergic receptor blockade, nebivolol's vasodilation is endothelium-dependent and dissociates peripheral vascular resistance reduction from the potential for orthostatic hypotension associated with α1-antagonism [3]. Furthermore, the differential pharmacological activity of its constituent enantiomers means that substitution with a non-stereochemically equivalent agent would eliminate the synergistic interplay between cardioselective antagonism and NO-potentiated vasodilation, resulting in divergent hemodynamic, metabolic, and adverse-effect profiles [4].

Quantitative Differential Evidence for (R,R,R,R)-Nebivolol versus Core Comparators


β1-Selectivity Ratio vs. Bisoprolol, Metoprolol, and Atenolol in Human Adrenoceptor Assays

Nebivolol demonstrates the highest relative β1/β2-selectivity ratio among clinically used β-blockers. In radioligand binding studies using human myocardial tissue, nebivolol exhibits a β1-selectivity ratio of 40.6, compared to 19.6 for bisoprolol, 6.0 for metoprolol, and 5.7 for atenolol [1]. This degree of cardioselectivity theoretically reduces the risk of β2-mediated bronchospasm, a clinically limiting adverse effect observed with less selective agents [2].

Cardioselectivity β1-adrenoceptor Receptor pharmacology

Nitric Oxide-Mediated Vasodilation: Forearm Blood Flow Response vs. Atenolol in Healthy Volunteers

Brachial artery infusion of nebivolol (354 μg/min) significantly increased forearm blood flow (FBF) by 91 ± 18% (p < 0.01) in healthy volunteers, whereas an equimolar dose of atenolol produced no significant change in FBF [1]. The vasodilation was abolished by the NO synthase inhibitor L-NMMA, confirming an endothelium-dependent, NO-mediated mechanism that is absent from atenolol's pharmacological profile [2].

Endothelial function Nitric oxide Vasodilation

Preserved Erectile Function vs. Metoprolol: Randomized Controlled Trial Evidence

In a randomized, double-blind study of 48 men with stage 1 hypertension, metoprolol significantly decreased erectile function scores (as assessed by the International Index of Erectile Function, IIEF), while nebivolol treatment resulted in improved erectile function [1]. The IIEF erectile function subscore decreased by 0.92 points in the metoprolol group during the first 8 weeks of therapy (p<0.05), whereas nebivolol did not cause a significant decrease and improved secondary sexual activity scores [2]. A subsequent meta-analysis of randomized controlled trials confirmed that nebivolol significantly reduces the risk of erectile dysfunction occurrence or progression compared with metoprolol across multiple patient populations [3].

Erectile dysfunction Sexual function β-blocker tolerability

Plasma Nitric Oxide Metabolite Elevation vs. Carvedilol in Essential Hypertension

In a 12-week randomized controlled trial comparing nebivolol (5 mg/day, n=21) with carvedilol (12.5 mg/day, n=23) in patients with mild-to-moderate essential hypertension, nebivolol treatment increased plasma nitrite (NO₂⁻) concentrations by 62.1% from baseline [1]. In contrast, carvedilol treatment did not significantly modify plasma NO₂⁻ levels, despite producing a comparable reduction in both systolic and diastolic blood pressure [2]. Carvedilol instead demonstrated antioxidative effects (31.5% increase in FRAP, 29.6% increase in reduced/oxidized glutathione ratio; p<0.05) that were not observed with nebivolol [3].

Nitrite concentration Oxidative stress Endothelial function

Lipid Profile Improvement vs. Other β-Blockers: Systematic Review and Meta-Analysis

A 2024 systematic review and meta-analysis of randomized controlled trials in patients with essential hypertension demonstrated that nebivolol treatment was associated with significantly lower LDL cholesterol (weighted mean difference [WMD] −8.88 mg/dL, 95% CI [−15.28, −2.48]; p=0.007) and significantly higher HDL cholesterol (WMD +2.30 mg/dL, 95% CI [0.75, 3.84]; p=0.004) compared with other β-blocker agents (atenolol, metoprolol, bisoprolol, and carvedilol) [1]. Traditional β-blockers, particularly atenolol and metoprolol, are known to worsen lipid profiles by increasing triglycerides and reducing HDL cholesterol, an effect not observed with nebivolol [2].

Lipid metabolism LDL cholesterol HDL cholesterol

High-Impact Research and Clinical Procurement Scenarios for (R,R,R,R)-Nebivolol


Hypertension Management in β-Blocker-Induced Erectile Dysfunction: Replacement Strategy

Nebivolol offers a clinically validated alternative for hypertensive patients who have developed erectile dysfunction on metoprolol, atenolol, or bisoprolol. The MR NOED randomized trial demonstrated that transitioning from metoprolol to nebivolol preserves IIEF scores while maintaining equivalent blood pressure control [1]. For hospital formularies, procurement of nebivolol over less selective β-blockers can reduce sexual dysfunction-related non-adherence and improve long-term cardiovascular outcomes.

Endothelial Dysfunction-Centric Hypertension: Direct NO Bioavailability Enhancement

In essential hypertension complicated by endothelial dysfunction, nebivolol provides a unique pharmacological mechanism: it enhances endothelial NO production via β3-agonism and eNOS activation, as demonstrated by a 62.1% increase in plasma nitrite levels compared to no change with carvedilol [2]. This makes nebivolol the preferred β-blocker for research protocols studying endothelial function restoration and for clinical procurement targeting hypertensive patients with impaired flow-mediated dilation or elevated ADMA levels.

Combined Hypertension and Dyslipidemia: Avoiding Adverse Lipid Effects

Traditional β-blockers (especially atenolol and metoprolol) are associated with deterioration of lipid profiles, including increased triglycerides and decreased HDL cholesterol. Meta-analytical evidence demonstrates that nebivolol is associated with significantly lower LDL cholesterol (WMD −8.88 mg/dL) and higher HDL cholesterol (WMD +2.30 mg/dL) compared to other β-blockers [3]. For hypertensive patients with comorbid dyslipidemia, procuring nebivolol can mitigate the need for additional lipid-modifying pharmacotherapy.

High-β1-Selectivity Requirements: Minimizing Pulmonary and Metabolic β2-Mediated Effects

With a β1/β2 selectivity ratio of 40.6—more than twice that of bisoprolol (19.6) and approximately seven-fold greater than metoprolol (6.0) or atenolol (5.7)—nebivolol represents the optimal choice for hypertensive patients with relative contraindications to β2-blockade, such as those with reactive airway disease or insulin-dependent diabetes [4]. This selectivity advantage directly translates into measurable clinical safety benefits, reducing the risk of bronchospasm and masking of hypoglycemic symptoms in at-risk populations.

Quote Request

Request a Quote for (R,R,R,R)-Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.